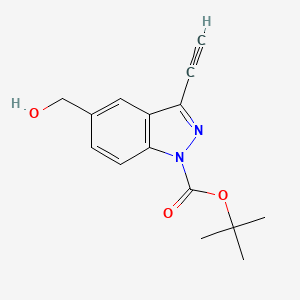
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethynyl group, and a hydroxymethyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Análisis De Reacciones Químicas
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate can be compared with other similar indazole derivatives, such as:
Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate: This compound lacks the ethynyl group but has similar biological activities.
Tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: This compound has an amino group instead of a hydroxymethyl group and exhibits different biological properties.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different substitution pattern on the indazole core and is used as a precursor for biologically active natural products.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-5-12-11-8-10(9-18)6-7-13(11)17(16-12)14(19)20-15(2,3)4/h1,6-8,18H,9H2,2-4H3 |
Clave InChI |
XRTHCQJGYUTSOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C(=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


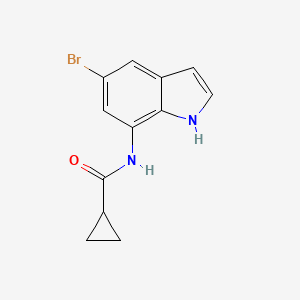

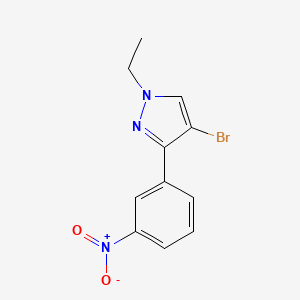
![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

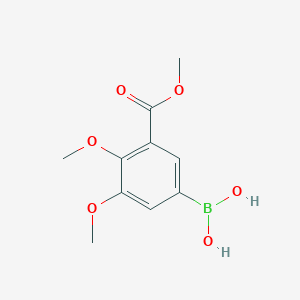


![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
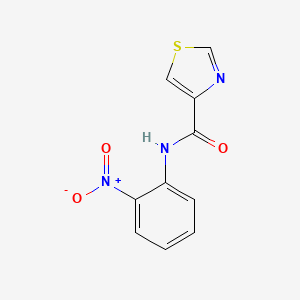
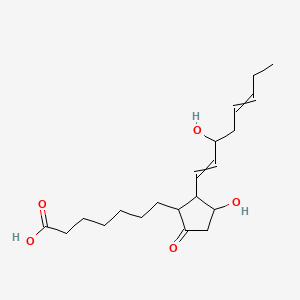
![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)
